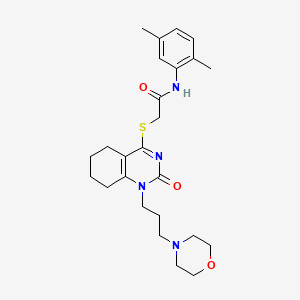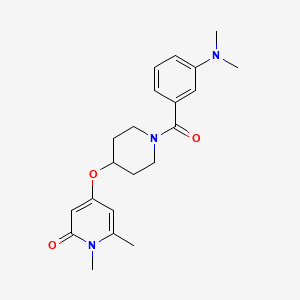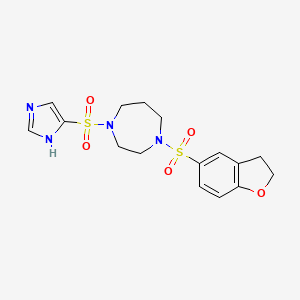
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Banfi et al. (2007) outlines a short, two-step synthesis approach for diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. The method efficiently synthesizes 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and their benzo-fused derivatives, offering insights into the mechanistic pathways and conditions for the cyclization of such compounds (Banfi et al., 2007).
- Khaligh et al. (2019) developed 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO3H) and investigated its structure through FT-IR and high-resolution NMR spectroscopy. The study presents a comprehensive analysis of the compound's structure and highlights its dual solvent-catalyst property, contributing to a broader understanding of such compounds in chemical reactions (Khaligh et al., 2019).
Chemical Reactivity and Applications
- The synthesis and electrochemical evaluation of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds were explored by Zaki et al. (2012). They demonstrated the preparation of substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles and their cyclization to form diazepine derivatives. This study offers insights into the electrochemical properties of these compounds, which could be relevant for bioreduction properties (Zaki et al., 2012).
- Research by Ansink and Cerfontain (2010) on the sulfonation of various substrates, including 2,3-dihydrobenzofuran, provides detailed insights into the reaction mechanisms and product distributions. This knowledge is crucial for understanding the chemical behavior of sulfonated compounds, which may be applicable in designing compounds with similar structural motifs (Ansink & Cerfontain, 2010).
Catalytic Efficiency and Novelty
- The work by Khaligh et al. (2019) on 4-Imidazol-1-yl-butane-1-sulfonic acid or a novel liquid salt emphasizes the uniqueness of the compound's structure and its catalytic efficiency for one-pot synthesis of xanthenes. The study also details the recyclability and stability of the catalyst, underscoring its potential for sustainable and efficient catalysis (Khaligh et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c21-26(22,14-2-3-15-13(10-14)4-9-25-15)19-5-1-6-20(8-7-19)27(23,24)16-11-17-12-18-16/h2-3,10-12H,1,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQPLATEMXPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


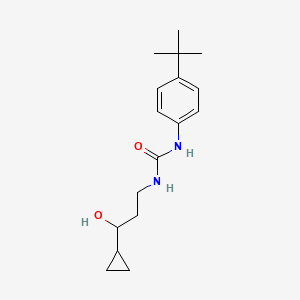
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)
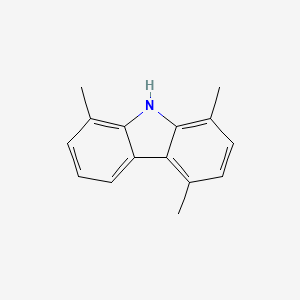

![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)
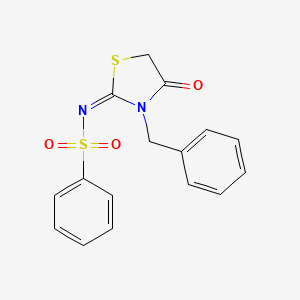
![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
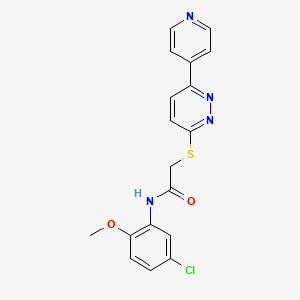
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)
![1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2810635.png)
